molecular formula C30H37N7O2 B15139303 Bet-IN-14

Bet-IN-14

Cat. No.: B15139303
M. Wt: 527.7 g/mol
InChI Key: RRASMEQGOOPKTF-OAQYLSRUSA-N
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Description

Bet-IN-14 is a pan bromodomain and extra-terminal domain inhibitor with an IC50 of 5.35 nanomolar. It demonstrates oral activity and possesses anticancer properties . Bromodomain and extra-terminal domain proteins are epigenetic readers of histone acetylation, which play a crucial role in regulating gene expression. This compound is particularly significant in cancer research due to its ability to inhibit these proteins, thereby affecting the transcription of cancer-related genes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bet-IN-14 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve organic synthesis techniques such as nucleophilic substitution, condensation reactions, and purification processes .

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory synthesis process while ensuring consistency, purity, and yield. This involves optimizing reaction conditions, using high-quality reagents, and employing advanced purification techniques such as chromatography. The production process must comply with regulatory standards to ensure the compound’s safety and efficacy for research purposes .

Chemical Reactions Analysis

Types of Reactions

Bet-IN-14 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

Bet-IN-14 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study bromodomain and extra-terminal domain proteins and their role in gene regulation.

    Biology: Helps in understanding the epigenetic mechanisms involved in various biological processes.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit bromodomain and extra-terminal domain proteins.

    Industry: Utilized in the development of new therapeutic agents and in drug discovery research

Mechanism of Action

Bet-IN-14 exerts its effects by inhibiting bromodomain and extra-terminal domain proteins, specifically targeting the bromodomains of these proteins. This inhibition prevents the binding of bromodomain and extra-terminal domain proteins to acetylated lysine residues on histones, thereby disrupting the transcription of genes involved in cancer progression. The primary molecular target of this compound is the bromodomain-containing protein 4 (BRD4), which plays a key role in regulating gene expression .

Properties

Molecular Formula

C30H37N7O2

Molecular Weight

527.7 g/mol

IUPAC Name

(3R)-4-cyclopentyl-1,3-dimethyl-6-[2-(4-methylphenyl)-5-(4-methylpiperazine-1-carbonyl)-1,2,4-triazol-3-yl]-3H-quinoxalin-2-one

InChI

InChI=1S/C30H37N7O2/c1-20-9-12-24(13-10-20)37-28(31-27(32-37)30(39)35-17-15-33(3)16-18-35)22-11-14-25-26(19-22)36(23-7-5-6-8-23)21(2)29(38)34(25)4/h9-14,19,21,23H,5-8,15-18H2,1-4H3/t21-/m1/s1

InChI Key

RRASMEQGOOPKTF-OAQYLSRUSA-N

Isomeric SMILES

C[C@@H]1C(=O)N(C2=C(N1C3CCCC3)C=C(C=C2)C4=NC(=NN4C5=CC=C(C=C5)C)C(=O)N6CCN(CC6)C)C

Canonical SMILES

CC1C(=O)N(C2=C(N1C3CCCC3)C=C(C=C2)C4=NC(=NN4C5=CC=C(C=C5)C)C(=O)N6CCN(CC6)C)C

Origin of Product

United States

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